molecular formula C28H33NO5 B1676280 Mepramidil CAS No. 23891-60-3

Mepramidil

カタログ番号: B1676280
CAS番号: 23891-60-3
分子量: 463.6 g/mol
InChIキー: IFYJCDHOWBSELI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メプラミジル: は、主に狭心症治療薬として使用される化学化合物です。冠状動脈を直接拡張させることで、冠血流量を増やす効果で知られています。 この化合物はまた、心筋収縮力に対する軽度の抑制効果を有し、血圧を低下させる可能性があり、狭心症の緩和に有効です .

準備方法

合成経路と反応条件: メプラミジルは、3,3-ジフェニルプロピルアミンと3,4,5-トリメトキシ安息香酸クロリドを反応させる多段階プロセスによって合成することができます。 この反応は、一般的にトリエチルアミンなどの塩基の存在下、無水条件下、制御された温度で行われ、高収率と高純度を確保します .

工業生産方法: 工業的な設定では、メプラミジルの生産は、同様の反応条件を使用しますが、効率とコスト効率のために最適化された大規模合成を含みます。 このプロセスには、最終製品が医薬品規格を満たすことを保証するための厳格な精製工程が含まれています .

化学反応の分析

反応の種類: メプラミジルは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、メプラミジルのさまざまな酸化および還元誘導体、ならびに異なる薬理学的特性を持つ可能性のある置換アナログが含まれます .

科学研究の応用

メプラミジルは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Pharmacological Properties

Mepramidil is primarily known as a central nervous system depressant with analgesic properties. It acts on opioid receptors, similar to other opioids, but with a distinct profile that may offer advantages in specific clinical scenarios. Its mechanism involves modulation of pain pathways, making it a candidate for pain management therapies.

Clinical Applications

  • Pain Management : this compound has been studied for its effectiveness in managing acute and chronic pain conditions. Its rapid onset and short duration of action make it suitable for procedural sedation and postoperative pain relief.
  • Antispasmodic Effects : The compound has been investigated for its potential to relieve spasms in biliary and renal tracts, although studies have shown mixed results compared to traditional opioids .
  • Sedation in Pediatric Patients : Research indicates that this compound may be beneficial for sedation in pediatric populations undergoing procedures, although concerns about safety and efficacy compared to alternative agents persist .

Case Study 1: Efficacy in Procedural Sedation

A study conducted at a children's hospital evaluated the use of this compound for procedural sedation. The results indicated that while it provided adequate sedation, the risk of adverse effects such as respiratory depression necessitated careful monitoring .

Case Study 2: Comparison with Other Opioids

A comparative study assessed this compound against other opioids in treating biliary colic. The findings showed no significant advantage over standard treatments, leading to recommendations for cautious use in clinical practice .

Data Table: Summary of Clinical Studies on this compound

Study ReferencePopulationApplicationFindings
PediatricProcedural SedationAdequate sedation; risk of respiratory issues
AdultsBiliary ColicNo significant advantage over other opioids
MixedPain ManagementEffective but with notable side effects

Safety and Adverse Effects

Despite its potential benefits, this compound is associated with several adverse effects, including:

  • Respiratory Depression : A significant concern, particularly in vulnerable populations like children.
  • Serotonin Syndrome : Risk increases when combined with other serotonergic agents .
  • Normeperidine Toxicity : A metabolite that can accumulate and lead to neurotoxicity if not monitored properly .

作用機序

メプラミジルは、冠状動脈を直接拡張することで効果を発揮し、冠血流量を増やします。これは、心筋細胞へのカルシウムイオンの流入を阻害することによって達成され、冠状動脈平滑筋の弛緩につながります。この作用は、心筋の酸素需要を減らし、狭心症の症状を軽減します。 この化合物はまた、心筋収縮力に対する軽度の抑制効果を有し、血圧を低下させる可能性があります .

類似の化合物との比較

類似の化合物:

ユニークさ: メプラミジルは、冠状動脈拡張、心筋収縮力に対する軽度の抑制効果、および血圧低下効果を組み合わせた点でユニークです。 これは、他の類似の化合物に比べて副作用が少ない、狭心症の治療に特に効果的です .

類似化合物との比較

Uniqueness: this compound is unique in its combination of coronary artery dilation, mild myocardial contractility inhibition, and blood pressure-lowering effects. This makes it particularly effective in treating angina pectoris with fewer side effects compared to other similar compounds .

生物活性

Mepramidil, a compound related to meperidine, has garnered attention in pharmacological research due to its analgesic properties and associated biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

This compound primarily acts as an opioid agonist , particularly at the kappa-opioid receptor. This mechanism is crucial for its analgesic effects, as it modulates pain perception through the inhibition of neurotransmitter release in the central nervous system (CNS). The binding of this compound to these receptors activates G-protein-coupled pathways, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced neurotransmitter release, including substance P and GABA .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights several important factors:

  • Absorption and Bioavailability : this compound exhibits variable oral bioavailability, generally ranging from 50% to 60% in individuals with normal liver function. This bioavailability can increase significantly (80-90%) in patients with hepatic impairment due to reduced first-pass metabolism .
  • Distribution : The compound has a volume of distribution that allows it to cross the blood-brain barrier effectively. It is also distributed into breast milk and crosses the placenta .
  • Metabolism : this compound is metabolized in the liver through hydrolysis and N-demethylation to form normeperidine, which possesses half the potency of this compound but exhibits greater CNS stimulation effects. Normeperidine can accumulate in cases of renal impairment, leading to toxicity .
  • Elimination : The elimination half-life of this compound is approximately 2-5 hours, whereas normeperidine has a much longer half-life (15-30 hours), especially in patients with renal dysfunction .

Clinical Implications

Despite its analgesic properties, this compound's clinical use has been scrutinized due to several adverse effects:

  • Toxicity : Normeperidine can lead to neurotoxic effects such as anxiety, hallucinations, and seizures when accumulated. This risk is particularly pronounced in patients with renal impairment or those receiving high doses over extended periods .
  • Drug Interactions : this compound can interact with other medications, especially those affecting serotonin levels, leading to potential serotonin syndrome. This risk necessitates careful monitoring when prescribed alongside selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs) .

Case Studies

  • Pain Management in Surgical Patients : A study evaluating this compound's effectiveness in postoperative pain management found that while it provided adequate analgesia for short-term use, its side effects led many practitioners to prefer alternative opioids that offer better safety profiles and efficacy .
  • Pediatric Use : In pediatric settings, this compound has been used for procedural sedation; however, recent guidelines recommend limiting its use due to concerns about normeperidine toxicity and the availability of safer alternatives like ketamine and midazolam .

Summary Table of this compound’s Biological Activity

Parameter Details
Mechanism of ActionKappa-opioid receptor agonist
Bioavailability50-60% (normal), 80-90% (hepatic impairment)
Volume of DistributionCrosses blood-brain barrier; distributes into milk
MetabolismHydrolysis to normeperidine; CYP450 involvement
Elimination Half-lifeThis compound: 2-5 hours; Normeperidine: 15-30 hours
Toxicity RisksNeurotoxicity from normeperidine accumulation
Drug InteractionsRisk of serotonin syndrome with SSRIs/MAOIs

特性

IUPAC Name

3-(3,3-diphenylpropylamino)propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-31-25-19-23(20-26(32-2)27(25)33-3)28(30)34-18-10-16-29-17-15-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-14,19-20,24,29H,10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYJCDHOWBSELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24050-58-6 (hydrochloride)
Record name Mepramidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40178590
Record name Mepramidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23891-60-3
Record name Mepramidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023891603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepramidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEPRAMIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8KR48J61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepramidil
Reactant of Route 2
Reactant of Route 2
Mepramidil
Reactant of Route 3
Reactant of Route 3
Mepramidil
Reactant of Route 4
Reactant of Route 4
Mepramidil
Reactant of Route 5
Mepramidil
Reactant of Route 6
Reactant of Route 6
Mepramidil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。